molecular formula C18H16O5S B5132607 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B5132607
M. Wt: 344.4 g/mol
InChI Key: ADLGAUNURHWNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its chromen-2-one core structure, which is fused with a benzene ring and substituted with methyl groups and a benzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of continuous flow reactors and green chemistry principles, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-2-ol derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE is unique due to its specific substitution pattern and the presence of the benzenesulfonate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5S/c1-11-4-7-15(8-5-11)24(20,21)23-14-6-9-16-12(2)13(3)18(19)22-17(16)10-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLGAUNURHWNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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